molecular formula C20H19NO5 B151308 (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 189249-10-3

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B151308
M. Wt: 353.4 g/mol
InChI Key: GOUUPUICWUFXPM-SGTLLEGYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C26H23NO4 . The InChI code is 1S/C26H23NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 . The Canonical SMILES is C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 . The Isomeric SMILES is C1C@HO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 413.5 g/mol . The computed properties include XLogP3-AA 3.6, Hydrogen Bond Donor Count 2, Hydrogen Bond Acceptor Count 6, Rotatable Bond Count 9, Exact Mass 450.17908655 g/mol, Monoisotopic Mass 450.17908655 g/mol, Topological Polar Surface Area 105 Ų, Heavy Atom Count 33, Formal Charge 0, Complexity 720, Isotope Atom Count 0, Defined Atom Stereocenter Count 2, Undefined Atom Stereocenter Count 0, Defined Bond Stereocenter Count 0, Undefined Bond Stereocenter Count 0 .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthons for Dipeptidyl Peptidase IV Inhibitors: N-protected derivatives of this compound, specifically 4-fluoropyrrolidine-2-carbonyl fluorides, are important in medicinal chemistry for their application as dipeptidyl peptidase IV inhibitors. These compounds can be synthesized in high yield by double fluorination and converted to various useful intermediates, such as 4-fluoropyrrolidine-2-carboxamides and -carboxylate methyl esters (Singh & Umemoto, 2011).

Chemical Synthesis

  • Preparation of Enantiomerically Pure Amino Acids: The compound is utilized in the non-destructive cleavage of N-Acylsultams under neutral conditions, which is an efficient method for preparing enantiomerically pure amino acids. This process involves the synthesis of [(fluoren-9-yl)methoxy]-carbonyl-(Fmoc)-protected amino acids (Oppolzer & Lienard, 1992).

Molecular Structure and Properties

  • Intramolecular Hydrogen Bonding: The compound demonstrates interesting molecular properties, such as intramolecular hydrogen bonding, as observed in related compounds like 9-Oxo-9H-fluorene-1-carboxylic acid. This property influences the planar conformation and stacking behavior of the molecules (Coté, Lalancette, & Thompson, 1996).

Bioimaging and Photophysics

  • Two-Photon Fluorescence Microscopy: A water-soluble fluorene derivative of the compound has been investigated for its linear photophysical characterization and two-photon absorption properties. This research is significant for applications in bioimaging, particularly in integrin-selective imaging using two-photon fluorescence microscopy (Morales et al., 2010).

properties

IUPAC Name

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Synthesis routes and methods

Procedure details

Trans-4-hydroxyproline (5.0 g, 38.1 mmoles) is suspended in a mixture of dioxane (75 mL) and water (75 mL), and stirred briskly at ambient temperature. Sodium bicarbonate (8.0 g, 95.2 mmoles) is added. And the mixture is stirred until all solids dissolve. A solution of 9-fluorenylmethyl chloroformate (11.4 g, 44.0 mmoles) in toluene (25 mL) is added slowly dropwise. The mixture is then stirred for 16 hours. Water (50 mL) and saturated aqueous sodium bicarbonate (50 mL) are added to the reaction mixture, which is then poured into a separatory funnel and washed with diethyl ether (100 mL). The layers are separated, and the aqueous layer is titrated to a pH of about 2 (as determined using pH paper) with concentrated aqueous hydrochloric acid. Ethyl acetate (150 mL) is added to the acidic solution; the mixture is shaken well, and then poured into a separatory funnel. The layers are separated and the aqueous layer extracted again with ethyl acetate (150 mL). The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered and evaporated to a white glassy foam. The crude product is purified on silica gel (400 mL bed volume) eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL), then ethyl acetate:methanol:acetic acid (95:5:2 [v/v/v], 1000 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a clear colorless syrup. The syrup is co-evaporated three time with toluene (150 mL each) to remove residual acetic acid. The resulting amorphous white solid is dried well in vacuo. The yield is 12.0 g (89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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